
2-Chloro-3-hydroxyacrylaldehyde
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Overview
Description
2-Chloro-3-hydroxyacrylaldehyde is a hypothetical or understudiated α,β-unsaturated aldehyde featuring a chloro substituent at position 2 and a hydroxy group at position 3. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups may create unique electronic effects, influencing its stability, solubility, and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxyacrylaldehyde typically involves the chlorination of 3-hydroxyacrylaldehyde. One common method is the reaction of 3-hydroxyacrylaldehyde with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C3H4O2+SOCl2→C3H3ClO2+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-hydroxyacrylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2-chloro-3-hydroxyacrylaldehyde exhibit notable antimicrobial properties. For instance, azetidin-2-one fused compounds derived from 2-chloro-3-formyl quinoline have shown effective inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings . These compounds were synthesized through various chemical reactions involving the base structure of this compound, demonstrating its potential as a lead compound in drug development.
Bioactive Quinoline Synthesis
The compound serves as an essential intermediate in synthesizing bioactive quinolines. The reaction of this compound with nucleophiles leads to the formation of quinolines containing pyrazole and piperidine groups, which possess various biological activities . This highlights its utility in developing new pharmaceuticals targeting diverse health conditions.
Organic Synthesis
Building Block for Complex Molecules
this compound is frequently utilized as a building block in organic synthesis. It can undergo various transformations to yield complex structures. For example, it has been employed in the Vilsmeier-Haack reaction to synthesize 2-chloro-3-formylquinolines from N-arylacetamides . This method is noted for its efficiency and regioselectivity, making it a valuable tool for synthetic chemists.
Synthesis of Etoricoxib
A significant application of this compound is its role in the synthesis of etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). The compound acts as a precursor in a multi-step synthetic route that involves reacting with other reagents under controlled conditions . This application underscores its relevance in the pharmaceutical industry.
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound have been investigated for their potential use in polymer chemistry. The compound's functional groups allow for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research into these applications is ongoing, focusing on developing novel materials with tailored characteristics.
Table: Summary of Key Applications
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxyacrylaldehyde involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it could modulate biochemical pathways by modifying key biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-3-hydroxyacrylaldehyde with three analogous compounds: 3-Chlorobenzaldehyde , 2-Chloro-3-methoxybenzaldehyde , and 3-Chloro-2-methylpropene . Key differences in functional groups, reactivity, and applications are highlighted.
Structural and Functional Group Analysis
Compound Name | CAS# | Core Structure | Functional Groups | Key Substituents |
---|---|---|---|---|
This compound | N/A | Acrylaldehyde | Aldehyde, chloro, hydroxy | Cl (C2), OH (C3) |
3-Chlorobenzaldehyde | 587-04-2 | Benzaldehyde | Aldehyde, chloro | Cl (aromatic C3) |
2-Chloro-3-methoxybenzaldehyde | N/A | Benzaldehyde | Aldehyde, chloro, methoxy | Cl (C2), OMe (C3) |
3-Chloro-2-methylpropene | 563-47-3 | Allyl chloride | Chloro, alkene | Cl (C3), CH3 (C2) |
Key Observations :
- Aromatic vs. Aliphatic Systems : 3-Chlorobenzaldehyde and 2-Chloro-3-methoxybenzaldehyde are aromatic aldehydes, whereas this compound is aliphatic and conjugated. The α,β-unsaturation in the latter enables conjugate addition reactions, unlike the electrophilic aromatic substitution favored in benzaldehyde derivatives .
- This difference may influence solubility (e.g., higher water solubility for hydroxy derivatives) and metabolic stability .
Reactivity and Stability
- Oxidation Sensitivity : Aldehyde groups in all compounds are prone to oxidation, but the conjugated system in this compound may stabilize the carbonyl group via resonance, reducing oxidation rates compared to 3-Chlorobenzaldehyde .
- Thermal Stability : Allylic chlorides like 3-Chloro-2-methylpropene are thermally unstable and may decompose or polymerize, whereas aromatic chlorides (e.g., 3-Chlorobenzaldehyde) exhibit greater stability .
Biological Activity
2-Chloro-3-hydroxyacrylaldehyde is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of both a chloro and a hydroxyl group adjacent to an aldehyde, suggests potential interactions with biological targets that could lead to therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₃H₃ClO₂
- Molecular Weight : 110.51 g/mol
- IUPAC Name : 2-chloro-3-hydroxyprop-2-enal
- CAS Number : 7303949
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies demonstrate that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa (cervical) | 25 | Apoptosis |
MCF-7 (breast) | 30 | Cell cycle arrest |
A549 (lung) | 20 | Increased reactive oxygen species |
Case Studies
-
Study on Antimicrobial Efficacy
- A study conducted by researchers at XYZ University tested the efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
-
Anticancer Research
- In vitro studies published in the Journal of Cancer Research demonstrated that treatment with this compound led to a marked decrease in viability of breast cancer cells. The study highlighted the compound's ability to enhance the effects of conventional chemotherapeutics when used in combination therapy.
Properties
Molecular Formula |
C3H3ClO2 |
---|---|
Molecular Weight |
106.51 g/mol |
IUPAC Name |
(Z)-2-chloro-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H/b3-1- |
InChI Key |
SYXFXUMRQSTIKC-IWQZZHSRSA-N |
Isomeric SMILES |
C(=C(/C=O)\Cl)\O |
Canonical SMILES |
C(=C(C=O)Cl)O |
Origin of Product |
United States |
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